molecular formula C13H14ClN3O2S B3728879 6-amino-2-{[3-(2-chlorophenoxy)propyl]thio}-4-pyrimidinol

6-amino-2-{[3-(2-chlorophenoxy)propyl]thio}-4-pyrimidinol

Cat. No. B3728879
M. Wt: 311.79 g/mol
InChI Key: JOZWOGVWHLIVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-{[3-(2-chlorophenoxy)propyl]thio}-4-pyrimidinol, also known as AG490, is a small molecule inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a critical role in regulating various cellular processes, including immune response, cell proliferation, differentiation, and apoptosis. AG490 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

6-amino-2-{[3-(2-chlorophenoxy)propyl]thio}-4-pyrimidinol exerts its pharmacological effects by inhibiting the activity of JAK tyrosine kinases, which are critical components of the JAK/STAT signaling pathway. JAK kinases phosphorylate and activate STAT transcription factors, which then translocate to the nucleus and regulate gene expression. By inhibiting JAK kinases, 6-amino-2-{[3-(2-chlorophenoxy)propyl]thio}-4-pyrimidinol blocks the activation of STAT transcription factors and downstream gene expression.
Biochemical and Physiological Effects:
6-amino-2-{[3-(2-chlorophenoxy)propyl]thio}-4-pyrimidinol has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of the immune response. In cancer cells, 6-amino-2-{[3-(2-chlorophenoxy)propyl]thio}-4-pyrimidinol has been shown to inhibit cell growth and survival by inducing cell cycle arrest and apoptosis. In immune cells, 6-amino-2-{[3-(2-chlorophenoxy)propyl]thio}-4-pyrimidinol can suppress the production of cytokines and chemokines, which are critical mediators of the immune response.

Advantages and Limitations for Lab Experiments

6-amino-2-{[3-(2-chlorophenoxy)propyl]thio}-4-pyrimidinol has several advantages as a research tool, including its specificity for the JAK/STAT pathway, its ability to inhibit multiple JAK kinases, and its well-characterized pharmacological effects. However, 6-amino-2-{[3-(2-chlorophenoxy)propyl]thio}-4-pyrimidinol also has some limitations, including its potential off-target effects on other kinases and its relatively low potency compared to other JAK inhibitors.

Future Directions

Further research is needed to fully understand the potential therapeutic applications of 6-amino-2-{[3-(2-chlorophenoxy)propyl]thio}-4-pyrimidinol in various diseases. Some potential future directions include the development of more potent and selective JAK inhibitors, the identification of biomarkers for patient selection, and the investigation of combination therapies with other targeted agents. Additionally, further studies are needed to elucidate the mechanisms of resistance to JAK inhibitors and to identify strategies to overcome this resistance.

Scientific Research Applications

6-amino-2-{[3-(2-chlorophenoxy)propyl]thio}-4-pyrimidinol has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 6-amino-2-{[3-(2-chlorophenoxy)propyl]thio}-4-pyrimidinol has been shown to inhibit the growth and survival of cancer cells by blocking the JAK/STAT signaling pathway, which is often dysregulated in cancer cells. 6-amino-2-{[3-(2-chlorophenoxy)propyl]thio}-4-pyrimidinol has also been studied for its potential use in treating autoimmune disorders and inflammatory diseases, where it can suppress the immune response by inhibiting the JAK/STAT pathway.

properties

IUPAC Name

4-amino-2-[3-(2-chlorophenoxy)propylsulfanyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2S/c14-9-4-1-2-5-10(9)19-6-3-7-20-13-16-11(15)8-12(18)17-13/h1-2,4-5,8H,3,6-7H2,(H3,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZWOGVWHLIVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCSC2=NC(=CC(=O)N2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-2-[3-(2-chlorophenoxy)propylsulfanyl]-1H-pyrimidin-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.